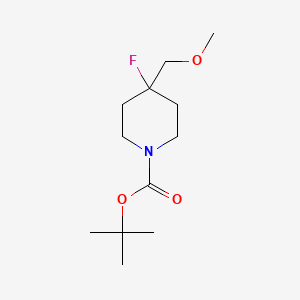
Tert-butyl 4-fluoro-4-(methoxymethyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-fluoro-4-(methoxymethyl)piperidine-1-carboxylate: is a synthetic organic compound with the molecular formula C12H22FNO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-fluoro-4-(methoxymethyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from simple organic molecules. This may involve cyclization reactions where linear precursors are converted into cyclic structures.
Introduction of the Fluoro Group: The fluoro group is introduced into the piperidine ring through fluorination reactions. This can be achieved using reagents such as or like .
Methoxymethylation: The methoxymethyl group is added to the piperidine ring using in the presence of a base such as .
Carboxylation: The final step involves the introduction of the tert-butyl carboxylate group. This is typically achieved through esterification reactions using .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the fluoro group, potentially converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like or in acidic conditions.
Reduction: Reagents such as or .
Substitution: Nucleophiles like or in polar aprotic solvents.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.
Biology:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Biochemical Probes: Used as a probe to study biological pathways and enzyme functions.
Medicine:
Industry:
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-fluoro-4-(methoxymethyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluoro group enhances its binding affinity to these targets, while the methoxymethyl group modulates its solubility and bioavailability. The compound can inhibit or activate specific pathways, leading to desired biological effects.
Comparación Con Compuestos Similares
- Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
- Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate
Comparison:
- Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate: Lacks the fluoro group, resulting in different reactivity and biological activity.
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Contains a phenylamino group, which significantly alters its chemical properties and potential applications.
- Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate: The bromomethyl group makes it more reactive in substitution reactions compared to the fluoro derivative.
Uniqueness: Tert-butyl 4-fluoro-4-(methoxymethyl)piperidine-1-carboxylate is unique due to the presence of both fluoro and methoxymethyl groups, which confer distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C12H22FNO3 |
|---|---|
Peso molecular |
247.31 g/mol |
Nombre IUPAC |
tert-butyl 4-fluoro-4-(methoxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H22FNO3/c1-11(2,3)17-10(15)14-7-5-12(13,6-8-14)9-16-4/h5-9H2,1-4H3 |
Clave InChI |
IBHSXJDFBNSHCW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)(COC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


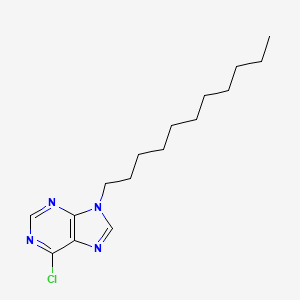
![2-[4-[4-(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)phenyl]phenyl]-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B13993461.png)

![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-sulfamoylbenzamide](/img/structure/B13993475.png)
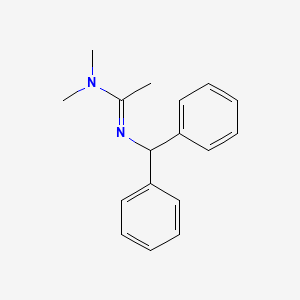
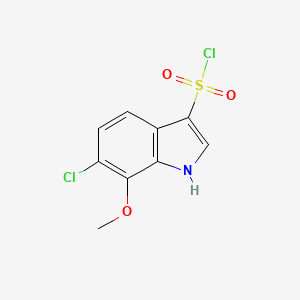
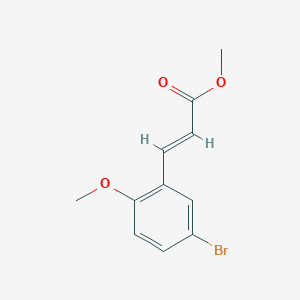
![6-chloro-3-[(1E)-2-nitroethenyl]-1H-indole](/img/structure/B13993501.png)
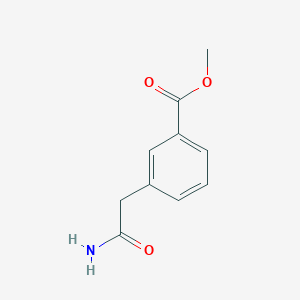
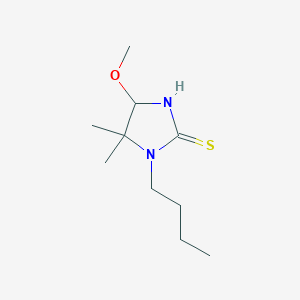
![3-[(2,6-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B13993519.png)
![2-ethoxy-2-methyl-5-(trityloxymethyl)-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol](/img/structure/B13993520.png)
![1-[2-(Pent-4-yn-1-yloxy)-5-fluorophenyl]ethanone](/img/structure/B13993524.png)
![[4-(Carbamoylamino)phenyl]boronic acid](/img/structure/B13993540.png)
